Methyl 5-amino-2-methylnicotinate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-amino-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDNZPUJTMYBPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733986 | |
| Record name | Methyl 5-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936130-28-8 | |
| Record name | Methyl 5-amino-2-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40733986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of Methyl 5 Amino 2 Methylnicotinate
Reactions Involving the Amino Group (C5-NH2)
The amino group on the pyridine (B92270) ring is a primary aromatic amine, and its reactivity is influenced by the electronic effects of the ring and the other substituents. It readily participates in a range of reactions typical for aromatic amines.
Acylation and Alkylation Reactions
The nucleophilic nature of the C5-amino group allows it to be readily acylated and alkylated.
Acylation involves the reaction of the amino group with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-(2-methyl-5-(methoxycarbonyl)pyridin-3-yl)acetamide. This transformation is useful for protecting the amino group or for introducing new functionalities.
Alkylation of the amino group can be achieved using alkyl halides. N-alkylation of amino acids is a well-established process, and similar principles apply here. monash.edu These reactions can lead to mono- or di-alkylated products depending on the reaction conditions and the nature of the alkylating agent. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another common method for N-alkylation. These modifications can significantly alter the biological activity and physical properties of the parent molecule. monash.edu
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| Acylation | Acetic Anhydride | N-acyl derivative | Pyridine or triethylamine, room temperature |
| Alkylation | Methyl Iodide | N-alkyl derivative | Base (e.g., K2CO3), polar aprotic solvent |
| Reductive Amination | Benzaldehyde, NaBH4 | N-benzyl derivative | Methanol (B129727), room temperature |
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C5 position can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. rsc.orgorganic-chemistry.org This reaction converts the amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate. google.comlibretexts.org
The resulting pyridine-5-diazonium salt is often unstable and is typically used immediately in subsequent reactions. nih.gov One of the most important applications of diazonium salts is the Sandmeyer reaction , where the diazonium group is replaced by a variety of nucleophiles, often catalyzed by copper(I) salts. wikipedia.orgorganic-chemistry.orgbyjus.com This allows for the introduction of a wide range of substituents that are not easily introduced by other means.
Common Sandmeyer and related reactions include:
Halogenation: Replacement of the diazonium group with chloro, bromo, or cyano groups using CuCl, CuBr, or CuCN, respectively. nih.gov
Hydroxylation: The diazonium salt can be converted to the corresponding 5-hydroxy derivative by heating in an aqueous acidic solution. wikipedia.org
Fluorination: The Balz-Schiemann reaction, involving the thermal decomposition of the corresponding tetrafluoroborate (B81430) salt, can be used to introduce a fluorine atom. organic-chemistry.org
| Reaction | Reagents | Product |
| Diazotization | NaNO₂, HCl | Methyl 5-(diazonium) -2-methylnicotinate chloride |
| Sandmeyer (Chlorination) | CuCl | Methyl 5-chloro-2-methylnicotinate |
| Sandmeyer (Bromination) | CuBr | Methyl 5-bromo-2-methylnicotinate |
| Sandmeyer (Cyanation) | CuCN | Methyl 5-cyano-2-methylnicotinate |
| Hydroxylation | H₂O, H⁺, heat | Methyl 5-hydroxy-2-methylnicotinate |
Condensation Reactions for Heterocycle Formation
The amino group of methyl 5-amino-2-methylnicotinate can participate in condensation reactions with various electrophiles, particularly dicarbonyl compounds or their equivalents, to construct fused heterocyclic systems. nih.govyoutube.comresearchgate.net These reactions are fundamental in building complex polycyclic molecules with potential biological activities.
For example, condensation with 1,3-dicarbonyl compounds can lead to the formation of fused pyridopyrimidine rings. Similarly, reaction with α-haloketones can be employed to construct other fused systems. The specific outcome of these reactions is highly dependent on the nature of the condensing partner and the reaction conditions. The synthesis of fused pteridines from aminopyrimidines is a well-known example of this type of transformation. researchgate.net The amino group, in conjunction with an adjacent ring nitrogen or a suitably positioned substituent, can act as a binucleophile to form a new ring.
| Condensing Reagent | Fused Heterocycle Product |
| 1,3-Dicarbonyl compound | Pyridopyrimidine derivative |
| α-Haloketone | Imidazopyridine derivative |
| Urea or Thiourea | Fused pyrimidinone or thiopyrimidinone |
| Carbon Disulfide | Fused thiazine (B8601807) derivative |
Reactions Involving the Ester Group (C1-COOCH3)
The methyl ester group is susceptible to nucleophilic acyl substitution, providing another avenue for the derivatization of this compound.
Hydrolysis and Transesterification Reactions
Hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-amino-2-methylnicotinic acid, can be achieved under either acidic or basic conditions. zenodo.orgdrugbank.comnih.gov Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate. Acid-catalyzed hydrolysis is usually performed by heating the ester in an aqueous acid solution. youtube.comyoutube.com
Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. google.comgoogleapis.commasterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 5-amino-2-methylnicotinate.
| Reaction | Reagents | Product |
| Basic Hydrolysis | 1. NaOH (aq), heat; 2. HCl (aq) | 5-Amino-2-methylnicotinic acid |
| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), heat | 5-Amino-2-methylnicotinic acid |
| Transesterification | Ethanol, H⁺ or NaOEt | Ethyl 5-amino-2-methylnicotinate |
Amidation and Reduction Reactions
Amidation of the ester group can be accomplished by reacting it with a primary or secondary amine to form the corresponding amide, a nicotinamide (B372718) derivative. nih.gov This reaction can be performed directly, often requiring high temperatures, or can be catalyzed by Lewis acids or enzymes. researchgate.net The formation of N-(5-amino-2-methylphenyl)nicotinamide from related precursors highlights the utility of this transformation. bldpharm.com
Reduction of the ester group to a primary alcohol, (5-amino-2-methylpyridin-3-yl)methanol, can be achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). commonorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) is generally not strong enough to reduce esters but can be used under specific conditions, for example in a methanol system with refluxing THF. scholarsresearchlibrary.comorganic-chemistry.org More recent methods have also explored catalytic reduction techniques. chemrxiv.org
| Reaction | Reagent(s) | Product |
| Amidation | Ammonia (B1221849) or primary/secondary amine | 5-Amino-2-methylnicotinamide derivative |
| Reduction | Lithium aluminum hydride (LiAlH₄) | (5-Amino-2-methylpyridin-3-yl)methanol |
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring
The pyridine ring in this compound is inherently electron-deficient compared to benzene, which generally makes electrophilic aromatic substitution (SEAr) more challenging. uoanbar.edu.iq However, the substituents on the ring significantly influence its reactivity and the regioselectivity of substitution reactions.
The directing effects of the substituents on this compound are as follows:
5-Amino group: This is a strong activating group due to its ability to donate electron density to the ring through resonance (+R effect). It directs incoming electrophiles to the ortho (C4 and C6) and para positions. In this case, the para position is occupied by the ring nitrogen. lumenlearning.com
2-Methyl group: This is a weakly activating group that donates electron density through an inductive effect (+I effect) and hyperconjugation. It directs electrophiles to the ortho (C3) and para (C5) positions. lumenlearning.com
3-Methoxycarbonyl group: This is a deactivating group due to its electron-withdrawing nature (-I and -R effects). It directs incoming electrophiles to the meta position (C5).
Pyridine Nitrogen: The nitrogen atom itself is electron-withdrawing, deactivating the ring towards electrophilic attack, and directs incoming electrophiles to the C3 and C5 positions. uoanbar.edu.iq
Considering these combined effects, the powerful activating and ortho, para-directing nature of the amino group at C5 is expected to dominate. Therefore, electrophilic substitution on this compound is most likely to occur at the C4 and C6 positions, which are ortho to the amino group. Halogenation reactions, for instance, would be expected to yield 4-halo and/or 6-halo derivatives, which can then serve as precursors for further functionalization, such as cross-coupling reactions.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is less probable under standard conditions. This type of reaction typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it to stabilize the negatively charged Meisenheimer complex intermediate. mdpi.com The unsubstituted this compound does not possess a suitable leaving group. However, if a halogen were introduced at the C4 or C6 position, subsequent nucleophilic substitution at that position would be feasible.
Palladium-Catalyzed Cross-Coupling Reactions at Pyridine Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are widely used in the synthesis of complex molecules. organic-chemistry.orgwikipedia.org For this compound, these reactions would typically be performed on a halogenated derivative, for instance, at the C4 or C6 positions, following an initial electrophilic halogenation step. The primary types of cross-coupling reactions applicable are the Suzuki-Miyaura, Heck, and Sonogashira reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. It is a versatile method for creating biaryl compounds. For a halogenated derivative of this compound, a Suzuki-Miyaura coupling could introduce a variety of aryl or heteroaryl substituents. Highly active and stable palladium-phosphine catalysts are known to be effective for the coupling of aminopyridine derivatives. organic-chemistry.orgnih.gov
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction could be used to introduce alkenyl groups onto the pyridine ring of a halogenated this compound derivative. The reaction is typically carried out in the presence of a palladium catalyst and a base. youtube.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This would allow for the introduction of alkynyl moieties onto the pyridine ring of a halogenated this compound. The reaction is generally performed under mild conditions with a base such as an amine. wikipedia.org
Below is a table summarizing typical conditions for these cross-coupling reactions on related pyridine systems.
| Reaction Type | Halogenated Substrate | Coupling Partner | Catalyst System | Base | Solvent | Reference |
| Suzuki-Miyaura | Halogenated Aminopyridine | Arylboronic Acid | Pd(PPh₃)₄ or other Pd-phosphine complexes | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | organic-chemistry.orgnih.gov |
| Heck | Aryl Halide | Alkene | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile | organic-chemistry.orgyoutube.com |
| Sonogashira | Aryl Halide | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Piperidine | THF, DMF | wikipedia.orglibretexts.org |
Chemo-Enzymatic Transformations of this compound
Chemo-enzymatic methods offer a green and selective alternative to traditional chemical reactions. For this compound, the ester functionality is a prime target for enzymatic transformation, particularly hydrolysis or amidation.
Lipases are a class of enzymes that can catalyze the hydrolysis of esters in aqueous environments and the synthesis of esters or amides in non-aqueous media. The use of lipases for the amidation of esters has been well-documented, offering high selectivity and mild reaction conditions. brandeis.edunih.gov
The methyl ester of this compound can be converted to the corresponding amide through a lipase-catalyzed reaction with an amine. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a highly effective catalyst for such transformations. brandeis.edunih.gov The reaction typically involves dissolving the ester and the amine in a suitable organic solvent and adding the immobilized lipase. The enzyme facilitates the aminolysis of the ester, yielding the amide product. This method avoids the harsh reagents and high temperatures often required for chemical amidation.
The enzymatic hydrolysis of the ester to the corresponding carboxylic acid is another potential transformation. This can be achieved using hydrolase enzymes in an aqueous buffer system. The selectivity of the enzyme can be crucial, especially in the presence of other functional groups. nih.govnih.gov
The table below outlines representative conditions for lipase-catalyzed amidation of esters.
| Substrate | Amine | Enzyme | Solvent | Temperature (°C) | Yield | Reference |
| Phenylglycinol | Capric Acid | Novozym 435 | Solvent-free | 60 | 89.4% | brandeis.edunih.gov |
| Phenolic Acids | Alkyl Amines | Candida antarctica lipase | Solvent-free | 60-90 | 75-84% | figshare.com |
| Carboxylic Acids | Ammonium Bicarbonate | Candida antarctica lipase B | Organic Solvent | Not specified | Good | Not specified |
Advanced Spectroscopic and Structural Elucidation Techniques in Methyl 5 Amino 2 Methylnicotinate Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like methyl 5-amino-2-methylnicotinate in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
One-dimensional (1D) NMR techniques such as ¹H-NMR and ¹³C-NMR are the initial steps in structural assignment. ¹H-NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For a related compound, 5-amino-2-methylpyridinium hydrogen fumarate, ¹H and ¹³C chemical shifts have been determined using solid-state NMR and compared with computational data. nih.gov
Two-dimensional (2D) NMR experiments offer deeper insights into the molecular framework. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections. columbia.edu Heteronuclear Multiple Bond Correlation (HMBC) is another powerful 2D technique that reveals correlations between protons and carbons over two to three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the complete carbon skeleton and assigning the positions of substituents, such as the amino and methyl groups on the pyridine (B92270) ring and the methyl ester group.
A comprehensive analysis of both 1D and 2D NMR spectra allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Substituted Pyridine Ring
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.5 | ~20 |
| C3 | - | ~125 |
| C4-H | ~7.0-7.5 | ~120-130 |
| C5-NH₂ | ~4.0-5.0 (broad) | ~140-150 |
| C6-H | ~8.0-8.5 | ~145-155 |
| COOCH₃ | ~3.8 | ~52 |
| CO OCH₃ | - | ~165-170 |
Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions. The data presented is illustrative for a substituted pyridine ring and not specific experimental data for this compound.
While specific dynamic NMR studies on this compound are not extensively reported in the searched literature, this technique can be valuable for studying conformational dynamics. For instance, hindered rotation around the C-C bond connecting the ester group to the pyridine ring or the C-N bond of the amino group could be investigated. Such studies would provide insights into the rotational barriers and the preferred conformations of the molecule in solution. Molecular dynamics simulations, often used in conjunction with NMR data, can help to understand the rotational correlation times of methyl groups within crystalline amino acids, which can differ based on their steric environment. nih.gov
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a critical tool for determining the molecular weight of a compound and for deducing its structure based on its fragmentation pattern under ionization.
When a molecule is ionized in a mass spectrometer, it forms a molecular ion which can then break apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound and provides a "fingerprint" that can be used for identification. The fragmentation pathways are governed by the relative stability of the resulting ions and neutral losses. chemguide.co.uk For amino compounds, common fragmentation pathways involve the loss of ammonia (B1221849) (NH₃) or related species. nih.gov In esters, cleavage of the C-O bond is a typical fragmentation route. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. chemrxiv.orgkobv.de This is a powerful tool for confirming the molecular formula of this compound (C₈H₁₀N₂O₂). sigmaaldrich.comchemsrc.com By comparing the experimentally measured exact mass to the calculated mass for a given formula, researchers can confidently validate the elemental composition.
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Mass | Measured Mass |
| C₈H₁₀N₂O₂ | 166.07423 | Typically within a few ppm of the calculated mass |
Note: The measured mass would be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. pan.pl It provides precise information on bond lengths, bond angles, and intermolecular interactions.
By growing a suitable single crystal of this compound, its crystal structure can be determined using X-ray diffraction. This analysis would reveal the planarity of the pyridine ring, the conformation of the methyl ester group relative to the ring, and the hydrogen bonding network established by the amino group in the solid state. For example, in a related structure of a derivative, the dihedral angle between a pyran and a phenyl ring was determined to be 87.8(1)°. researchgate.net Similarly, the crystal structure of 2-amino-5-methylpyridinium nicotinate (B505614) shows that the cation and anion are linked by strong N—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov The analysis of derivatives can also provide valuable structural information. jyu.firesearchgate.netmdpi.com
Table 3: Illustrative Crystallographic Data for a Pyridine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
Note: This table presents illustrative data for a pyridine derivative. The actual crystallographic data for this compound would need to be determined experimentally.
Research on this compound Lacks Detailed Spectroscopic Data
Despite a thorough search of available scientific literature and chemical databases, specific experimental or computationally predicted vibrational spectroscopic data (Infrared and Raman) for the chemical compound this compound remains elusive.
While general characteristics and the synthesis of this compound are documented, including its CAS number (936130-28-8) and molecular formula (C₈H₁₀N₂O₂), detailed analysis using advanced spectroscopic techniques such as vibrational spectroscopy for functional group analysis and hydrogen bonding studies has not been published or is not readily accessible.
Research into related compounds, such as other substituted aminopyridines and methyl esters, provides a foundational understanding of the expected spectral regions for key functional groups. For instance, the amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the methyl ester would be expected to show a strong absorption band around 1700-1730 cm⁻¹. Vibrations associated with the pyridine ring and the methyl groups would also be present.
Furthermore, hydrogen bonding, a key aspect of the requested analysis, would be anticipated to cause shifts in the vibrational frequencies of the amino and carbonyl groups. Intermolecular hydrogen bonding between the amino group of one molecule and the carbonyl oxygen or the nitrogen atom of the pyridine ring of another molecule could lead to a broadening and red-shifting (a shift to lower wavenumbers) of the N-H and C=O stretching bands in the IR spectrum.
However, without specific research data for this compound, a detailed and scientifically accurate analysis, including data tables of vibrational frequencies and their assignments, cannot be provided at this time. The scientific community has not yet published in-depth studies on the vibrational spectroscopic properties of this particular compound. Therefore, the generation of an article focusing solely on the advanced spectroscopic and structural elucidation of this compound, as per the specified outline, is not possible.
Computational Chemistry and Theoretical Investigations of Methyl 5 Amino 2 Methylnicotinate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. nih.govepstem.net By calculating the electron density, DFT methods can predict a wide range of molecular properties, from optimized geometries to vibrational frequencies. For Methyl 5-amino-2-methylnicotinate, DFT calculations, often employing basis sets like 6-311G(d,p) and cc-pVTZ with functionals such as B3LYP, provide a detailed picture of its electronic landscape and reactivity. nih.govsemanticscholar.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgresearchgate.net A smaller gap suggests higher reactivity.
For molecules similar in structure to this compound, DFT calculations have been used to determine these orbital energies. For instance, in a related pyridine (B92270) derivative, 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set. nih.gov This analysis helps in understanding the intramolecular charge transfer and the reactive sites of the molecule. nih.gov
Table 1: Frontier Molecular Orbital Data for a Related Pyridine Derivative
| Parameter | Value (eV) |
| HOMO Energy | -1.2808 |
| LUMO Energy | 3.2969 |
| HOMO-LUMO Gap | 2.0161 |
| Data for 2-amino 5-methyl pyridinium (B92312) salicylate. malayajournal.org |
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netbhu.ac.in The ESP map displays different colors to represent varying electrostatic potential values. Red regions indicate negative potential, associated with nucleophilic reactivity (electron-rich areas), while blue regions signify positive potential, indicating electrophilic reactivity (electron-poor areas). The color spectrum typically follows the order of red < orange < yellow < green < blue, with red being the most negative and blue the most positive. researchgate.netresearchgate.net
For pyridine derivatives, the ESP map can reveal the electron-rich nitrogen atom of the pyridine ring and the amino group, as well as electron-deficient regions. This visual representation is crucial for understanding intermolecular interactions and chemical reactivity. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of bonding interactions and charge delocalization within a molecule. malayajournal.orgwisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. This analysis helps in understanding hyperconjugative interactions and intramolecular charge transfer. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov By simulating the movements of atoms and molecules, MD can explore the conformational landscape, identifying stable conformations and the transitions between them. For a flexible molecule like this compound, which has a rotatable methyl ester group, MD simulations can reveal how its shape changes in different environments, such as in a solvent or when interacting with a biological target. nih.gov These simulations are crucial for understanding how the molecule might bind to a receptor or enzyme.
Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. By developing mathematical models that correlate structural descriptors with a specific property (e.g., boiling point, solubility, or biological activity), QSPR can be used to screen virtual libraries of analogues of this compound. This approach can accelerate the discovery of new compounds with desired properties without the need for synthesizing and testing each one individually. The models are built using a training set of compounds with known properties and then validated to ensure their predictive power.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can be used to map out the entire reaction pathway. This involves identifying transition states, intermediates, and the activation energies associated with each step.
For example, in the synthesis of related pyridine derivatives, computational studies have been used to analyze the reaction mechanism, such as the Hantzsch pyridine synthesis. mdpi.com By calculating the energies of reactants, products, and transition states, researchers can determine the most likely reaction pathway and understand the factors that influence the reaction's outcome. This knowledge is essential for optimizing reaction conditions and designing more efficient synthetic routes.
Molecular Docking Studies
No molecular docking studies for this compound in the context of enzyme inhibition mechanisms have been found in the reviewed scientific literature. Therefore, no data on target enzymes, binding affinities, or interacting residues can be presented.
Table 1: Molecular Docking Data for this compound
| Target Enzyme | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues |
| Data Not Available | Data Not Available | Data Not Available |
Detailed Research Findings:
A comprehensive search of scientific databases and literature reveals a lack of specific molecular docking research focused on this compound. As such, there are no detailed findings to report regarding its potential interactions with enzyme active sites or its mechanism of enzyme inhibition from a computational standpoint.
Applications of Methyl 5 Amino 2 Methylnicotinate in Advanced Chemical Research
As a Building Block for Complex Heterocyclic Systems
The inherent reactivity of the amino and ester groups on the pyridine (B92270) core makes Methyl 5-amino-2-methylnicotinate a key starting material for constructing more elaborate heterocyclic frameworks. bldpharm.com Heterocyclic compounds are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and functional properties.
Synthesis of Pyridine and other Nitrogen-Containing Heterocycles
The strategic placement of the amino and methyl ester groups on the pyridine ring facilitates various cyclization and condensation reactions. The amino group can act as a potent nucleophile, while the ester group can participate in reactions leading to ring closure. This dual reactivity is exploited in the synthesis of fused heterocyclic systems where the pyridine ring is annulated with another ring.
For instance, the amino group can react with β-dicarbonyl compounds or their equivalents to form fused pyrimidine rings, leading to pyridopyrimidines. Similarly, reactions with other bifunctional reagents can yield fused systems like pyridotriazines or pyridodiazepines. The versatility of amino-substituted pyridines as precursors in the diversity-oriented synthesis of complex heterocycles is a well-established principle in organic chemistry. frontiersin.org These synthetic strategies allow for the systematic construction of libraries of complex molecules for screening in drug discovery and other applications.
Below is a table summarizing potential synthetic transformations for this compound to form complex heterocyclic systems.
| Reagent Type | Resulting Heterocyclic System | Reaction Principle |
| β-Ketoesters | Fused Pyridopyrimidinones | Condensation and intramolecular cyclization |
| 1,3-Diketones | Fused Pyridopyrimidines | Paal-Knorr type condensation |
| α-Haloketones | Fused Pyridopyrazines | Hantzsch-type synthesis followed by oxidation |
| Isothiocyanates | Fused Pyridothioureas/Thiazoles | Nucleophilic addition followed by cyclization |
Construction of Privileged Scaffolds
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. mdpi.com The pyridine ring itself is considered a privileged structure due to its presence in numerous approved drugs and biologically active compounds. nih.gov
This compound serves as an excellent starting point for creating libraries of compounds based on this privileged scaffold. The amino and ester groups are handles for introducing molecular diversity. Through various chemical reactions, a wide range of substituents can be appended at these positions, allowing for the fine-tuning of the molecule's steric and electronic properties. This approach enables the exploration of the chemical space around the pyridine core to identify novel ligands for various receptors and enzymes. For example, modifying the scaffold could lead to the development of new kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other therapeutic agents. nih.gov
Role in Materials Science Research
The unique electronic and structural properties of the pyridine ring, combined with the reactive functional groups of this compound, make it a promising candidate for applications in materials science.
Precursor for Functional Polymers or Copolymers
The presence of the primary amino group allows this compound to be used as a monomer in polymerization reactions. For example, it can undergo polycondensation with diacyl chlorides or dianhydrides to form functional polyamides or polyimides, respectively. The incorporation of the substituted pyridine unit into the polymer backbone can impart specific properties to the resulting material.
Potential Properties Imparted by the Pyridine Moiety:
Metal Coordination: The nitrogen atom of the pyridine ring can coordinate with metal ions, making the polymers suitable for applications in catalysis, sensing, or metal ion sequestration.
pH-Responsiveness: The basicity of the pyridine nitrogen allows the polymer's solubility and conformation to change in response to pH variations.
Thermal Stability: Aromatic and heterocyclic rings in the polymer backbone generally enhance thermal stability.
Optical Properties: The conjugated system of the pyridine ring can contribute to desirable optical or electronic properties, such as fluorescence or conductivity, in the final polymer.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. This compound possesses multiple sites capable of participating in these interactions. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester can act as hydrogen bond acceptors. nih.gov
This combination of hydrogen bonding sites, along with the potential for π-π stacking between the aromatic pyridine rings, makes this molecule an attractive building block for designing self-assembling systems. These systems can form well-ordered structures like liquid crystals, organogels, or molecular networks in the solid state. The ability to control the assembly of molecules through these weak interactions is crucial for the bottom-up fabrication of novel functional materials. nih.gov
Development of Chemical Probes and Tools for Mechanistic Studies (e.g., in vitro biological interactions)
Chemical probes are small molecules designed to interact with a specific biological target, such as a protein or enzyme, to study its function. The development of potent and selective chemical probes is essential for understanding complex biological processes and for validating new drug targets. nih.gov
This compound can serve as a core scaffold for the synthesis of such probes. Its structure can be systematically modified to optimize binding affinity and selectivity for a target of interest. For example, the amino group provides a convenient point for attaching reporter tags (like fluorophores or biotin) or photo-affinity labels to visualize or isolate the biological target. The ester group can be modified to improve properties like cell permeability or metabolic stability.
The development of chemical probes often involves the synthesis of a focused library of compounds around a central scaffold. By systematically varying the substituents on the this compound core, researchers can perform structure-activity relationship (SAR) studies to identify the key molecular features required for potent and selective target engagement. This iterative process of design, synthesis, and biological evaluation can lead to the discovery of powerful research tools for exploring in vitro biological interactions and cellular mechanisms. nih.gov
Catalysis Research (e.g., as a ligand or pre-catalyst)
There is no available research data to suggest the use of this compound as a ligand or a pre-catalyst in catalysis research. The structural features of the molecule, such as the amino group and the pyridine nitrogen, could theoretically allow for coordination with metal centers, a key aspect of many catalysts. However, no studies have been found that explore or confirm this potential.
Table 1: Hypothetical Coordination Sites of this compound for Catalysis
| Potential Coordination Site | Rationale for Potential Catalytic Activity | Status of Research |
|---|---|---|
| Pyridine Nitrogen | The lone pair of electrons on the nitrogen atom could coordinate to a metal center, forming a metal-ligand complex. | No published research found. |
Applications in Agrochemical Research (e.g., semiochemicals for pest management, excluding safety/efficacy)
There is no published research indicating the use of this compound as a semiochemical for pest management. Semiochemicals are compounds that mediate interactions between organisms, and their development often stems from the identification of naturally occurring signaling molecules. While other nicotinic acid derivatives have been investigated for such purposes, this specific compound has not been the subject of such research according to available literature.
Table 2: Status of this compound in Agrochemical Research
| Area of Agrochemical Research | Application as a Semiochemical | Research Findings |
|---|
Future Perspectives and Emerging Research Avenues for Methyl 5 Amino 2 Methylnicotinate
Exploration of Unconventional Synthetic Strategies
The synthesis of pyridine (B92270) derivatives is a cornerstone of organic chemistry, yet traditional methods are often energy-intensive and generate significant waste. The future synthesis of Methyl 5-amino-2-methylnicotinate will likely pivot towards more sophisticated and atom-economical approaches. One promising avenue is the expansion of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which can significantly streamline the synthetic process. nih.gov The development of novel MCRs tailored to produce highly substituted pyridines could offer a more direct and efficient route to this compound and its analogues.
Furthermore, the field is seeing a rise in biocatalytic methods. nih.gov The use of whole-cell biocatalysts or isolated enzymes for organic synthesis presents advantages such as high selectivity and mild reaction conditions. nih.govrsc.org Research into engineering enzymes that can catalyze specific steps in the synthesis of nicotinates could lead to highly efficient and environmentally benign production pathways. frontiersin.org These biological systems can operate in aqueous media and at ambient temperatures, drastically reducing the environmental footprint compared to classical organic synthesis. nih.gov
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way molecules are made, accelerating discovery and development. youtube.comnih.gov Integrating the synthesis of this compound into automated platforms offers numerous advantages, including enhanced reproducibility, higher throughput, and improved safety, particularly when dealing with hazardous reagents. nih.goveuropa.eu
Platforms like the SynFini™ system, which uses artificial intelligence and robotics to design, test, and perform multi-step syntheses, exemplify the future of chemical production. youtube.com Similarly, automated flow chemistry platforms can perform reactions, purifications, and analyses in a continuous, streamlined process. researchgate.netchemrxiv.org Such systems allow for rapid optimization of reaction conditions (e.g., temperature, pressure, catalyst loading) through data-driven algorithms, leading to higher yields and purity with minimal manual intervention. nih.gov For a molecule like this compound, this could mean faster development of synthetic routes and the ability to quickly generate a library of related derivatives for screening purposes. nih.gov
Diversification of Chemical Applications Beyond Current Scope
While nicotinic acid and its derivatives are known for their biological activity, the specific application profile of this compound remains an area ripe for exploration. The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry, appearing in numerous pharmaceuticals and pesticides. dntb.gov.uaresearchgate.net
Future research will likely focus on leveraging the unique substitution pattern of this compound as a building block for novel bioactive compounds. Nicotinic acid derivatives have shown potential as anti-inflammatory, analgesic, and anti-tubercular agents. chemistryjournal.netresearchgate.net The amino and methyl groups on the pyridine ring of this specific compound could be strategically modified to create new chemical entities with tailored pharmacological properties. For instance, derivatives have been synthesized that show antimicrobial activity against various bacterial and fungal strains. ekb.eg Furthermore, other derivatives have been investigated for their effects on insects, suggesting potential applications in agriculture. researchgate.net
Interdisciplinary Research with Material Science and Nanotechnology
The intersection of organic chemistry with material science and nanotechnology opens up novel applications for functionalized molecules. The distinct chemical handles on this compound—the pyridine nitrogen, the amino group, and the methyl ester—make it an interesting candidate for creating advanced materials.
In nanotechnology, pyridine derivatives can be used in the synthesis of nanocatalysts, where the pyridine moiety can influence the catalyst's selectivity and efficacy. In material science, this compound could serve as a ligand for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials with applications in gas storage, separation, and catalysis. The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group could coordinate with metal ions to form robust, functional frameworks. Additionally, the molecule could be explored as a monomer for the creation of specialty polymers with unique thermal or optical properties.
Addressing Green Chemistry Challenges in Nicotinate (B505614) Chemistry
The production of nicotinic acid and its derivatives has traditionally relied on oxidation processes that use harsh reagents like nitric acid, operate at high temperatures and pressures, and generate significant waste, including greenhouse gases like nitrous oxide. nih.govresearchgate.net A major future direction for nicotinate chemistry is the adoption of green chemistry principles to mitigate these environmental concerns. chimia.ch
A key strategy is the development of more sustainable catalytic systems. This includes gas-phase oxidation of picoline derivatives using heterogeneous catalysts, which can offer high selectivity and reduce by-product formation. chimia.ch Another powerful approach is the use of biocatalysis, employing enzymes like nitrilases that can convert cyanopyridines to nicotinic acid under mild, aqueous conditions with high efficiency. frontiersin.org
Furthermore, the integration of continuous flow chemistry offers a path to safer and more efficient processes. acs.orgthieme-connect.de Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic reactions and the safe handling of hazardous intermediates. nih.goveuropa.eu Combining flow technology with green solvents and biocatalysis, such as using enzymes in continuous-flow microreactors, represents a state-of-the-art approach to sustainable chemical production. nih.gov This method not only reduces reaction times and waste but also aligns with the growing demand for environmentally responsible manufacturing in the chemical industry. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
